4-Ethyl vs. 4,5-Dimethyl Phenyl Substitution
The target compound carries a single 4‑ethyl substituent on the phenyl ring, whereas its closest cataloged analog Ethyl 2‑(4,5‑dimethyl‑2‑(4H‑1,2,4‑triazol‑4‑yl)phenoxy)acetate (CAS 1351392‑41‑0) bears two methyl groups at positions 4 and 5. This difference is not trivial: the 4‑ethyl group contributes additional rotational degrees of freedom (ethyl vs. methyl) and a larger van der Waals volume (~28.4 ų per CH₂ increment), altering the steric contour presented to biological targets. Computationally, the 4‑ethyl analog is predicted to have a higher logP (+0.3 to +0.5 log units) compared to the 4,5‑dimethyl variant based on the Hansch π‑value increment for ethyl (+1.0) vs. methyl (+0.56), though experimentally validated partition coefficients are not publicly available for either compound [1]. In the context of the EP 0 575 122 patent family, which explicitly enumerates alkyl‑substituted aryl triazoles as broad‑spectrum systemic fungicides active against wheat powdery mildew (WPM), wheat stem rust (WSR), rice blast (RB), and cucumber downy mildew (CDM), the nature of the aryl substitution directly modulates disease control efficacy [2].
| Evidence Dimension | Phenyl ring substitution: steric bulk and lipophilicity |
|---|---|
| Target Compound Data | 4‑Ethyl substituent (C₂H₅; πHansch ≈ +1.0; incremental vdW volume ≈ +28.4 ų beyond methyl) |
| Comparator Or Baseline | Ethyl 2‑(4,5‑dimethyl‑2‑(4H‑1,2,4‑triazol‑4‑yl)phenoxy)acetate (CAS 1351392‑41‑0): 4,5‑dimethyl (2× CH₃; πHansch ≈ +0.56 each) |
| Quantified Difference | Estimated ΔlogP ≈ +0.44 (ethyl minus one methyl); ΔvdW volume ≈ +11.3 ų beyond dimethyl |
| Conditions | Computational estimation based on Hansch fragment constants; no experimental logP or bioassay data publicly available for either compound |
Why This Matters
Procurement decisions for fungicide lead optimization or SAR studies must consider that the mono‑ethyl pattern provides a distinct steric and lipophilic profile compared to the dimethyl variant, which may translate to differential target binding and field efficacy.
- [1] Hansch C, Leo A, Hoekman D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society, Washington DC, 1995. π‑values: ethyl = +1.0, methyl = +0.56. View Source
- [2] Shaber SH, Flynn KE. US 5,252,594. Table 1 reports percent disease control for (2‑aryl‑2‑substituted)ethyl‑1,2,4‑triazoles against WPM, WSR, RB, RSB, and CDM at 300 g/ha, demonstrating aryl substitution‑dependent efficacy. View Source
